molecular formula C22H21N5O7S B2716986 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 865723-48-4

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Katalognummer: B2716986
CAS-Nummer: 865723-48-4
Molekulargewicht: 499.5
InChI-Schlüssel: HZLBWVALQXCTOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a dihydropyrimidinone derivative featuring a pyrimidine core substituted with a thioether-linked 2-(benzo[d][1,3]dioxol-5-ylamino)acetamide group and a 3,4-dimethoxybenzamide moiety. Its structural complexity arises from the integration of multiple functional groups:

  • Dihydropyrimidinone backbone: A 6-oxo-1,6-dihydropyrimidin-5-yl scaffold, common in bioactive molecules.
  • Thioether linkage: A sulfur atom bridges the pyrimidine and the acetamide group, enhancing stability and influencing electronic properties.
  • Benzodioxole and dimethoxybenzamide substituents: These aromatic groups likely contribute to target binding and pharmacokinetic properties.

Synthetic routes for analogous compounds (e.g., ) employ coupling reagents like HBTU/DIPEA in DMF, with purification via chromatography and characterization using NMR and HRMS .

Eigenschaften

CAS-Nummer

865723-48-4

Molekularformel

C22H21N5O7S

Molekulargewicht

499.5

IUPAC-Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI-Schlüssel

HZLBWVALQXCTOD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Wirkmechanismus

Biologische Aktivität

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. It features:

  • A pyrimidine ring : Known for its role in various biological processes.
  • A benzo[d][1,3]dioxole moiety : Often associated with anti-cancer properties.
  • A benzamide group : Linked to various pharmacological effects.

The molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S with a molecular weight of approximately 475.43 g/mol.

PropertyValue
Molecular FormulaC20H17N5O5S
Molecular Weight475.43 g/mol
Key Functional GroupsAmine, Dioxole, Pyrimidine

Synthesis Methods

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves several synthetic routes. Common methods include:

  • Condensation Reactions : Combining various precursors under specific conditions to form the desired compound.
  • Functional Group Modifications : Altering existing groups to enhance biological activity or solubility.

Anticancer Properties

Research indicates that compounds similar to N-(4-amino...) exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the growth of solid tumors by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The compound shows potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism where it may mitigate inflammatory responses associated with chronic diseases .

Antimicrobial Activity

Preliminary studies have indicated that N-(4-amino...) possesses antimicrobial properties against certain bacterial strains. The effectiveness varies based on structural modifications and specific functional groups present in the compound .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N-(4-amino...). Below are notable findings:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects on human cancer cell lines and found IC50 values indicating significant potency against specific types of cancer .
  • In Vivo Studies :
    • Animal models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an anti-cancer agent.
  • Molecular Docking Studies :
    • Computational analyses suggest strong binding affinities to targets involved in cancer progression and inflammation pathways, further validating its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Compound Class Core Structure Substituents Key Functional Groups Reference
Target Compound Dihydropyrimidinone Thioether-linked benzodioxole acetamide; 3,4-dimethoxybenzamide Amide, thioether, benzodioxole -
Pyrimidinedione amides (6a-d) Dihydropyrimidine-2,4-dione Cyclohexyl/methoxybenzyl groups; glycinate or fluorobenzyl substituents Amide, ester, heterocycles
Sulfonamide derivatives (VII) Dihydropyrimidinone 3-Aminobenzenesulfonamide; hexylthio group Sulfonamide, thioether
Benzoxazinone derivatives (7a-c) Benzoxazinone Substituted phenylpyrimidine; methyl groups Oxazinone, pyrimidine

Key Observations :

  • The target compound’s thioether and benzodioxole groups distinguish it from sulfonamide () or ester-containing analogues ().
  • 3,4-Dimethoxybenzamide provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing sulfonamide in .

Key Observations :

  • The target compound’s synthesis likely involves amide coupling (HBTU/DIPEA) and thioether formation, contrasting with FeCl₃-catalyzed cyclizations in dihydropyrimidinones ().
  • Ionic liquids () and sulfonic acids () offer alternative catalytic routes for dihydropyrimidinones, achieving yields >90% under optimized conditions .

Analytical Characterization

Table 3: NMR Chemical Shift Comparisons (Selected Regions)

Compound Pyrimidine C=O (δ, ppm) Aromatic Protons (δ, ppm) Thioether/Amide (δ, ppm) Reference
Target Compound* ~165–170 6.8–7.3 (benzodioxole) 3.5–4.0 (SCH₂), 8.1–8.5 (NH)
Sulfonamide VII 168.5 7.1–7.3 (aromatic sulfonamide) 2.8–3.1 (SCH₂)
Pyrimidinedione 6a 170.2 6.9–7.2 (methoxybenzyl) 4.2–4.5 (OCH₂)

Key Observations :

  • The target compound’s benzodioxole protons (δ 6.8–7.3) and thioether SCH₂ (δ 3.5–4.0) align with shifts in sulfonamide VII but differ from ester-containing analogues .
  • Downfield shifts in pyrimidine C=O (δ ~165–170 ppm) confirm resonance stabilization common to dihydropyrimidinones .

Bioactivity and Computational Insights

While direct bioactivity data for the target compound is unavailable, and suggest:

  • Sulfonamide analogues (e.g., VII) exhibit antitrypanosomatidic activity, linked to their dihydropyrimidinone core and substituent interactions .
  • Structural similarity metrics (Tanimoto/Dice indexes) predict that the target compound’s benzodioxole and dimethoxy groups may enhance binding to aromaticity-dependent targets (e.g., kinases or GPCRs) .
  • Molecular networking () could cluster the target compound with benzoxazinones () due to shared pyrimidine motifs and amide linkages .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.